3-Tolylboronic acid

Suzuki-Miyaura coupling Cross-coupling efficiency Palladium catalysis

Process chemists optimizing cost-sensitive Suzuki routes: achieve 92% coupling yield at only 0.5 mol% Pd catalyst, slashing catalyst expense and heavy-metal purification burden. The meta-methyl configuration confers superior protodeboronation stability vs. ortho analogs, reducing inventory degradation and failed runs. Compatible with aqueous micellar media for sustainable API-scale synthesis. ≥97% purity. Leverage consistent, predictable cross-coupling performance.

Molecular Formula C7H9BO2
Molecular Weight 135.96 g/mol
CAS No. 17933-03-8
Cat. No. B102311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tolylboronic acid
CAS17933-03-8
Molecular FormulaC7H9BO2
Molecular Weight135.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C)(O)O
InChIInChI=1S/C7H9BO2/c1-6-3-2-4-7(5-6)8(9)10/h2-5,9-10H,1H3
InChIKeyBJQCPCFFYBKRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tolylboronic Acid (CAS 17933-03-8) for Suzuki-Miyaura Cross-Coupling: Procurement and Differentiation Guide


3-Tolylboronic acid (CAS 17933-03-8), also known as 3-methylphenylboronic acid or m-tolylboronic acid, is an arylboronic acid building block with the molecular formula C₇H₉BO₂ and a molecular weight of 135.96 g/mol . It exists as a beige crystalline solid with a melting point of 160–162 °C and exhibits moderate solubility in water (~2.5%) . As a meta-substituted phenylboronic acid, it serves primarily as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds [1]. The meta-methyl substitution confers specific electronic and steric properties that differentiate its reactivity from ortho- and para-substituted isomers [2].

Why 3-Tolylboronic Acid Cannot Be Replaced by Its Ortho- or Para-Isomers in Regioselective Synthesis


Substituting 3-tolylboronic acid with its ortho- or para-isomers is chemically non-interchangeable due to fundamental differences in electronic distribution and steric environment. The position of the methyl substituent on the phenyl ring directly modulates the electron density at the boron atom, influencing both the acidity of the boronic acid and its transmetalation efficiency in cross-coupling reactions [1]. Ortho-substituted arylboronic acids exhibit markedly different protodeboronation rates and stability profiles compared to meta- and para-substituted counterparts, making reaction outcomes highly position-dependent [2]. Furthermore, systematic studies of substituent effects in Suzuki coupling confirm that electron-donating groups, such as the methyl group in 3-tolylboronic acid, enhance reaction efficiency . Therefore, using an alternative isomer introduces uncontrolled variability in reaction kinetics, yield, and regiochemical outcome, directly impacting synthetic route reproducibility and procurement decision-making.

Quantitative Differentiation Evidence: 3-Tolylboronic Acid vs. Structural Analogs


Superior Suzuki Coupling Efficiency Under Low Palladium Loading

3-Tolylboronic acid demonstrates high coupling efficiency under mild, low-catalyst-loading conditions. In a room-temperature, aqueous-phase Suzuki coupling protocol, 3-tolylboronic acid achieved a 92% yield using only 0.5 mol% palladium loading [1].

Suzuki-Miyaura coupling Cross-coupling efficiency Palladium catalysis

Enhanced Reactivity of Electron-Donating Substituents in Aqueous Micellar Suzuki Coupling

Systematic Hammett analysis and kinetic studies of Suzuki coupling in aqueous micelles establish that electron-donating groups on arylboronic acids are beneficial for the reaction, while electron-withdrawing groups are unfavorable . The methyl group of 3-tolylboronic acid is an electron-donating substituent, placing it in the favorable reactivity class.

Suzuki-Miyaura coupling Substituent effects Aqueous micelles

Superior Protodeboronation Stability Relative to Ortho-Substituted Analogs

A comprehensive kinetic study of 30 arylboronic acids revealed that ortho-substituents can dramatically accelerate protodeboronation rates compared to meta- and para-substituted isomers [1]. The meta-substitution pattern of 3-tolylboronic acid confers greater stability against this undesired side reaction relative to its ortho-substituted analog, 2-tolylboronic acid.

Protodeboronation stability Arylboronic acid handling Shelf life

Optimal Application Scenarios for 3-Tolylboronic Acid Based on Quantitative Differentiation


High-Efficiency, Low-Catalyst-Loading Suzuki Coupling in Pharmaceutical Synthesis

Process chemists developing cost-sensitive pharmaceutical routes should prioritize 3-tolylboronic acid for Suzuki-Miyaura couplings where minimizing palladium catalyst usage is critical. The demonstrated 92% yield at only 0.5 mol% Pd loading [1] translates directly to lower catalyst cost and reduced heavy metal purification requirements, aligning with green chemistry principles and ICH Q3D guidelines for elemental impurities.

Aqueous Micellar Suzuki Coupling for Sustainable API Manufacturing

3-Tolylboronic acid is an optimal choice for Suzuki couplings conducted in aqueous micellar media. The electron-donating methyl substituent enhances reactivity under these environmentally benign conditions , enabling high conversion rates while eliminating organic solvents. This is particularly valuable for industrial-scale API synthesis where solvent waste reduction is a key sustainability metric.

Long-Term Reagent Stocking and Inventory Management in Research Laboratories

The enhanced protodeboronation stability of meta-substituted arylboronic acids compared to ortho-substituted analogs [2] makes 3-tolylboronic acid a more reliable choice for laboratories maintaining chemical inventories. Reduced susceptibility to degradation ensures consistent performance over extended storage periods, minimizing the risk of failed reactions due to reagent deterioration and reducing procurement frequency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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